2-methyl-1-(methylsulfonyl)-4-(4-nitrophenyl)piperazine
Overview
Description
2-methyl-1-(methylsulfonyl)-4-(4-nitrophenyl)piperazine is an organic compound that belongs to the piperazine family Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a methyl group, a methylsulfonyl group, and a nitrophenyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(methylsulfonyl)-4-(4-nitrophenyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Piperazine Formation: The formation of the piperazine ring through a cyclization reaction, typically involving the reaction of an amine with a dihaloalkane.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production may utilize continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(methylsulfonyl)-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst (e.g., palladium on carbon).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst (e.g., palladium on carbon).
Substitution: The methylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Hydrogen gas with a metal catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Alkyl halides, acyl halides, or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted piperazines with different functional groups.
Scientific Research Applications
2-methyl-1-(methylsulfonyl)-4-(4-nitrophenyl)piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-methyl-1-(methylsulfonyl)-4-(4-nitrophenyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of cellular pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
1-(4-nitrophenyl)piperazine: Lacks the methyl and methylsulfonyl groups, resulting in different chemical properties and biological activity.
2-methyl-1-(methylsulfonyl)piperazine:
4-(4-nitrophenyl)piperazine: Lacks the methyl and methylsulfonyl groups, resulting in different chemical properties and biological activity.
Uniqueness
2-methyl-1-(methylsulfonyl)-4-(4-nitrophenyl)piperazine is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the nitrophenyl group enhances its reactivity, while the methylsulfonyl group provides additional sites for chemical modification. This combination makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-methyl-1-methylsulfonyl-4-(4-nitrophenyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-10-9-13(7-8-14(10)20(2,18)19)11-3-5-12(6-4-11)15(16)17/h3-6,10H,7-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCUBOLBZPKZKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389471 | |
Record name | STK016632 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5669-65-8 | |
Record name | STK016632 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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